molecular formula C21H19FN2O4S B3714297 5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B3714297
M. Wt: 414.5 g/mol
InChI Key: FJUXMUYEPRUSFF-UHFFFAOYSA-N
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Description

5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl and methoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in these reactions include fluorophenylmethanol, methoxybenzaldehyde, and dimethylthiourea. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives with altered functional groups.

Scientific Research Applications

5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, such as 4-fluorophenylmethanol.

    Methoxybenzaldehyde derivatives: Compounds with methoxybenzaldehyde groups, such as vanillin.

    Dimethylthiourea derivatives: Compounds with dimethylthiourea groups, such as thiourea derivatives.

Uniqueness

5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

IUPAC Name

5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-23-19(25)15(20(26)24(2)21(23)29)10-13-8-9-17(18(11-13)27-3)28-12-14-6-4-5-7-16(14)22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXMUYEPRUSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 2
Reactant of Route 2
5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 3
Reactant of Route 3
5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 4
Reactant of Route 4
5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 5
Reactant of Route 5
5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 6
5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

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